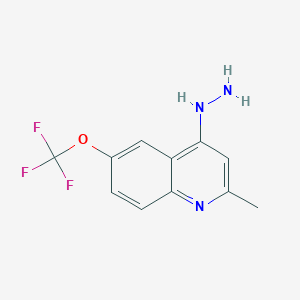

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline

Descripción general

Descripción

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline is a fascinating chemical compound with immense potential in scientific research. Its unique structure and properties make it an ideal candidate for various applications, from drug discovery to catalysis.

Métodos De Preparación

The synthesis of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline typically involves the reaction of 2-methyl-6-(trifluoromethoxy)quinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Análisis De Reacciones Químicas

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation : The hydrazinyl group can be oxidized to form azo or azoxy derivatives, which are valuable in dye manufacturing and as intermediates in organic synthesis.

- Reduction : Reduction of the compound can yield hydrazones or amines, which are important in pharmaceuticals and agrochemicals.

- Substitution Reactions : The trifluoromethoxy group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives that can enhance biological activity or alter physical properties.

Research has indicated that 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects, making this compound a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Properties

A study conducted on derivatives of quinoline indicated that modifications at specific positions could enhance cytotoxicity against cancer cell lines. The hydrazinyl and trifluoromethoxy groups may contribute to increased lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Pharmaceutical Applications

The compound's potential as a therapeutic agent is under investigation:

- Drug Development : Its unique structure allows it to act on specific biological pathways, making it a candidate for drug development targeting diseases such as cancer and bacterial infections.

- Research on Mechanism of Action : Ongoing studies focus on understanding how this compound interacts with molecular targets like enzymes and receptors.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

- Development of New Materials : The compound's chemical properties make it suitable for creating advanced materials with tailored functionalities.

- Agrochemical Intermediates : Its reactivity allows it to be used in synthesizing agrochemicals that are more effective or environmentally friendly.

Safety and Environmental Impact

While exploring the applications of this compound, safety considerations are paramount:

- Toxicological Profile : As with many chemical compounds, understanding the toxicological effects is crucial. Studies indicate potential irritant properties; thus, handling precautions must be observed.

Mecanismo De Acción

The mechanism by which 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. In biological systems, the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various molecular targets and pathways, leading to changes in cellular processes and biochemical reactions.

Comparación Con Compuestos Similares

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline can be compared with other quinoline derivatives such as:

4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a similar hydrazinyl group but differs in its core structure, which includes a thieno[2,3-d]pyrimidine ring system.

2-Methyl-6-(trifluoromethoxy)quinoline: This compound lacks the hydrazinyl group, making it less reactive in certain chemical reactions but still valuable as a synthetic intermediate.

The uniqueness of this compound lies in its combination of a hydrazinyl group with a trifluoromethoxy-substituted quinoline core, providing a versatile platform for various chemical transformations and applications.

Actividad Biológica

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with substituted quinoline precursors. The trifluoromethoxy group is introduced to enhance the compound's lipophilicity and biological activity.

Antimicrobial Properties

Recent studies indicate that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. For instance, Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| QH-02 | 4 | Mycobacterium tuberculosis |

| QH-04 | 8 | Escherichia coli |

| QH-05 | 16 | Acinetobacter baumannii |

These results demonstrate that the compound possesses potent antibacterial properties comparable to known antibiotics .

Antitumor Activity

In addition to its antibacterial effects, research has shown that this compound may have antitumor potential. Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of cell cycle pathways.

Case Study:

In a study conducted by Eswaran et al., several quinoline hydrazone derivatives demonstrated cytotoxic effects against human cancer cell lines with IC50 values ranging from 5 to 20 µM. The study highlighted that the introduction of hydrazine moieties significantly enhanced the cytotoxicity compared to their non-hydrazine counterparts .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in microbial cells, leading to cell death.

- Receptor Interaction : The trifluoromethoxy group enhances binding affinity to specific biological targets, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis

Comparative studies with other quinoline derivatives reveal that structural modifications significantly affect biological activity. For example, the presence of halogen substituents (like trifluoromethoxy) generally increases potency against pathogens while reducing toxicity towards mammalian cells .

Table 2 illustrates a comparison between different quinoline derivatives based on their biological activities:

| Compound | Antibacterial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) |

|---|---|---|

| 4-Hydrazinyl-2-methyl-6-trifluoromethoxyquinoline | 4 | 10 |

| 7-Chloroquinoline | 8 | 15 |

| 8-Hydroxyquinoline | >16 | >20 |

Propiedades

IUPAC Name |

[2-methyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O/c1-6-4-10(17-15)8-5-7(18-11(12,13)14)2-3-9(8)16-6/h2-5H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUZEHUHAAHPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.